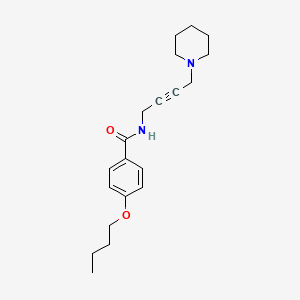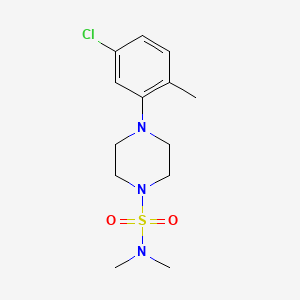
4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs. The molecule also contains a piperidine ring, which is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar amide group in this compound would likely make it more soluble in polar solvents.科学的研究の応用
Antitubercular Activity
4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: derivatives have been investigated for their anti-tubercular properties. Researchers have designed, synthesized, and evaluated these compounds against Mycobacterium tuberculosis H37Ra. The goal is to discover potent agents for combating tuberculosis, a global health challenge .
Pharmacological Applications
Piperidine derivatives, including our compound of interest, play a crucial role in drug design. They are essential building blocks in medicinal chemistry. These derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids. Scientists have explored their use in various contexts, such as antiviral, antibacterial, and anticancer agents .
Synthetic Strategies
Efficient methods for synthesizing substituted piperidines are essential. Researchers have focused on developing cost-effective and rapid synthetic routes. The piperidine cycle, with its six-membered heterocyclic structure, provides a versatile scaffold for drug construction. Recent reviews cover specific methods of piperidine synthesis, functionalization, and their pharmacological applications .
Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for constructing complex molecules. Scientists have explored MCRs involving piperidines, leading to diverse derivatives. These reactions allow efficient assembly of molecular frameworks, making them valuable in drug discovery .
Spiropiperidines and Condensed Piperidines
Researchers have investigated the synthesis of spiropiperidines and condensed piperidines. These compounds exhibit unique structural features and may have specific biological activities. Understanding their synthesis and properties contributes to drug development .
Biological Evaluation
The biological evaluation of piperidine-containing compounds involves assessing their activity against specific targets. Researchers explore binding affinity, selectivity, and potential toxicity. By evaluating the biological effects of our compound, scientists aim to identify promising drug candidates .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-butoxy-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-17-24-19-11-9-18(10-12-19)20(23)21-13-5-8-16-22-14-6-4-7-15-22/h9-12H,2-4,6-7,13-17H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDVGSUDNIBGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC#CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2734003.png)


![1-(4-Methylphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]sulfanylpyrrolidine-2,5-dione](/img/structure/B2734007.png)
![Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate](/img/structure/B2734008.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2734009.png)
![Methyl 3-[(methylsulfonimidoyl)methyl]benzoate](/img/structure/B2734012.png)
![2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2734014.png)




